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Compound of Interest

1-Bromo-3-(bromomethyl)-5-
Compound Name:
nitrobenzene

Cat. No.: B161366

CAS Number: 139194-80-2

This technical guide provides a comprehensive overview of 1-Bromo-3-(bromomethyl)-5-
nitrobenzene, a versatile trifunctional building block for researchers, scientists, and
professionals in drug development and materials science. This document delves into its
physicochemical properties, synthesis, reactivity, and potential applications, offering field-
proven insights and detailed experimental protocols.

Introduction: A Trifunctional Scaffold for Complex
Synthesis

1-Bromo-3-(bromomethyl)-5-nitrobenzene is a highly functionalized aromatic compound
featuring a bromine atom, a reactive bromomethyl group, and an electron-withdrawing nitro
group. This unique substitution pattern on the benzene ring provides three distinct points for
chemical modification, making it a valuable intermediate in the synthesis of complex organic
molecules. The interplay of the electronic effects of these substituents governs its reactivity,
allowing for selective transformations at each functional group. This guide will explore the
synthetic utility of this molecule, grounded in established chemical principles and supported by
detailed experimental methodologies.

Physicochemical and Spectroscopic Profile
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A thorough understanding of the physical and chemical properties of a compound is paramount

for its safe handling and successful application in synthesis.

Table 1: Physicochemical Properties of 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Property Value Source(s)

CAS Number 139194-80-2 [1][2]

Molecular Formula C7HsBr2NO: [1][2]

Molecular Weight 294.93 g/mol [1112]
1-bromo-3-(bromomethyl)-5-

IUPAC Name ) [1]
nitrobenzene

Synonyms 3-Bromo-5-nitrobenzyl bromide  [1]
Likely a solid at room

Appearance Inferred
temperature
Expected to be soluble in

Solubility common organic solvents Inferred

(e.g., DCM, THF, Acetone)

Spectroscopic Data:

While a complete set of experimental spectra for 1-Bromo-3-(bromomethyl)-5-nitrobenzene

Is not readily available in the public domain, the expected spectral characteristics can be

predicted based on its structure and data from analogous compounds. For instance, spectral

data for the closely related 1-(bromomethyl)-3-nitrobenzene (CAS 3958-57-4) is available and

can serve as a useful reference.[2]

e 1H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

(around 7.5-8.5 ppm) corresponding to the three protons on the benzene ring, with splitting

patterns dictated by their coupling. A characteristic singlet for the two benzylic protons of the

bromomethyl group would appear further downfield (typically around 4.5-5.0 ppm).

e 13C NMR: The carbon NMR spectrum will display distinct signals for each of the seven

carbon atoms, with the carbon of the bromomethyl group appearing in the aliphatic region
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and the six aromatic carbons in the downfield region. The carbons attached to the bromine
and nitro groups will be significantly influenced by their electronic effects.

» IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the C-
H stretching of the aromatic ring and the CH2 group, C=C stretching of the ring, and strong
symmetric and asymmetric stretching vibrations for the nitro group (typically around 1530-
1500 cm~t and 1350-1330 cm~1). The C-Br stretching vibrations will appear in the fingerprint
region.

e Mass Spectrometry: The mass spectrum will show a molecular ion peak (M*) corresponding
to the molecular weight of the compound. A characteristic isotopic pattern will be observed
due to the presence of two bromine atoms ("°Br and 8!Br).

Synthesis of 1-Bromo-3-(bromomethyl)-5-
nitrobenzene: A Two-Step Approach

The synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene can be efficiently achieved
through a two-step process starting from commercially available materials. The first step
involves the synthesis of the precursor, 1-bromo-3-methyl-5-nitrobenzene, followed by a
selective benzylic bromination.

Step 1: Synthesis of the Precursor, 1-Bromo-3-methyl-5-
nitrobenzene

The synthesis of 1-bromo-3-methyl-5-nitrobenzene is not explicitly detailed in readily available
literature. However, a plausible and efficient route involves the nitration of 3-bromotoluene. The
directing effects of the methyl group (ortho-, para-directing) and the bromine atom (ortho-, para-
directing) will lead to a mixture of isomers. The desired 1-bromo-3-methyl-5-nitrobenzene will
be one of the major products due to steric hindrance at the position between the two
substituents.

Experimental Protocol: Nitration of 3-Bromotoluene

Causality: This protocol is based on standard nitration procedures for substituted benzenes.
The use of a mixture of nitric acid and sulfuric acid generates the nitronium ion (NO2z%), the
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active electrophile for the reaction. The reaction is performed at a low temperature to control
the exothermicity and minimize side reactions.

Materials:

» 3-Bromotoluene

o Concentrated Nitric Acid (68%)

o Concentrated Sulfuric Acid (98%)

e Ice

e Dichloromethane (DCM) or Diethyl Ether

e Saturated Sodium Bicarbonate Solution

e Brine

e Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool
concentrated sulfuric acid in an ice bath.

» Slowly add concentrated nitric acid to the sulfuric acid with constant stirring, maintaining the
temperature below 10 °C.

o Once the nitrating mixture is prepared and cooled, slowly add 3-bromotoluene dropwise from
the dropping funnel, ensuring the temperature of the reaction mixture does not exceed 10-15
°C.

» After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

o Carefully pour the reaction mixture onto crushed ice.
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o Extract the product with dichloromethane or diethyl ether (3 x 50 mL).

« Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate
solution, and brine.

» Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and
concentrate under reduced pressure to obtain the crude product.

e The desired 1-bromo-3-methyl-5-nitrobenzene can be purified from the isomeric mixture by
column chromatography on silica gel.

Step 2: Benzylic Bromination to Yield 1-Bromo-3-
(bromomethyl)-5-nitrobenzene

The second step involves the selective bromination of the methyl group of 1-bromo-3-methyl-5-
nitrobenzene. This is a free-radical substitution reaction, typically achieved using N-
bromosuccinimide (NBS) in the presence of a radical initiator, such as benzoyl peroxide (BPO)
or azobisisobutyronitrile (AIBN), and light.[3]

Experimental Protocol: Free-Radical Bromination

Causality: This reaction, often referred to as the Wohl-Ziegler reaction, proceeds via a free-
radical chain mechanism. Light or a chemical initiator is required to generate a bromine radical
from NBS. This radical then abstracts a hydrogen atom from the benzylic position, which is the
most reactive C-H bond due to the stability of the resulting benzylic radical through resonance
with the aromatic ring. The benzylic radical then reacts with a molecule of Br2 (generated in situ
from the reaction of HBr with NBS) to form the product and another bromine radical,
propagating the chain. The use of NBS is advantageous as it maintains a low concentration of
Brz in the reaction mixture, which suppresses the competing electrophilic aromatic bromination.

[3]
Materials:
e 1-Bromo-3-methyl-5-nitrobenzene

e N-Bromosuccinimide (NBS)
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» Benzoyl Peroxide (BPO) or Azobisisobutyronitrile (AIBN)

e Carbon Tetrachloride (CCla) or Acetonitrile (MeCN) (Note: CCla is a known carcinogen and
its use is discouraged. Acetonitrile is a safer alternative.)

e Alight source (e.g., a 100W tungsten lamp)
» Saturated Sodium Thiosulfate Solution

e Brine

e Anhydrous Sodium Sulfate

Procedure:

 In a round-bottom flask fitted with a reflux condenser and a magnetic stirrer, dissolve 1-
bromo-3-methyl-5-nitrobenzene in carbon tetrachloride or acetonitrile.

o Add N-bromosuccinimide (1.1 equivalents) and a catalytic amount of benzoyl peroxide or
AIBN.

o Heat the mixture to reflux while irradiating with a light source.

o Monitor the reaction by TLC until the starting material is consumed. The reaction is typically
complete within a few hours.

o Cool the reaction mixture to room temperature and filter off the succinimide byproduct.

» Wash the filtrate with a saturated sodium thiosulfate solution to remove any remaining
bromine, followed by washing with brine.

» Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under
reduced pressure.

e The crude 1-Bromo-3-(bromomethyl)-5-nitrobenzene can be purified by recrystallization or
column chromatography.

Diagram 1: Synthesis Workflow
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Nitration ( Benzylic Bromination
(HNOs, H2504) :Kl-Brom0-3-methyl-5-nitrobenzene NBS, Initiator, Light

Click to download full resolution via product page
Caption: A two-step synthesis of 1-Bromo-3-(bromomethyl)-5-nitrobenzene.

Reactivity and Synthetic Utility

The synthetic utility of 1-Bromo-3-(bromomethyl)-5-nitrobenzene arises from the distinct
reactivity of its three functional groups.

Diagram 2: Reactivity Map

/1-Bromo-3-(bromomethyl)-5-nitr0benzene\

Br

CH2Br

NO2

/ i /
Nucleophilic Substitution
(e.g., with amines, alcohols, thiols)

Click to download full resolution via product page

Caption: Reactivity of the functional groups of the title compound.

The Bromomethyl Group: A Handle for Alkylation

The bromomethyl group is a highly reactive benzylic halide. The carbon atom is electrophilic
and susceptible to nucleophilic substitution (Sn2) reactions. This allows for the facile
introduction of a wide range of functionalities by reaction with various nucleophiles such as
amines, alcohols, thiols, and carbanions. This makes it an excellent building block for
constructing more complex molecular architectures.
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The Aryl Bromide: A Gateway to Carbon-Carbon Bond
Formation

The bromine atom on the aromatic ring is a versatile handle for various transition-metal-
catalyzed cross-coupling reactions. Reactions such as the Suzuki-Miyaura, Heck, and
Sonogashira couplings can be employed to form new carbon-carbon bonds, enabling the
synthesis of biaryl compounds, stilbenes, and aryl alkynes, respectively. These structural motifs
are prevalent in many pharmaceutical agents and functional materials.

The Nitro Group: A Precursor to the Amino Group and a
Director of Substitution

The electron-withdrawing nitro group deactivates the aromatic ring towards electrophilic
substitution and directs incoming electrophiles to the meta positions (positions 2, 4, and 6
relative to the nitro group). More importantly, the nitro group can be readily and selectively
reduced to an amino group (-NHz). This transformation is a cornerstone of aromatic chemistry,
as the resulting aniline derivative can undergo a plethora of further reactions, including
diazotization followed by Sandmeyer reactions, acylation, and alkylation.

Potential Applications in Drug Discovery and
Materials Science

While specific applications of 1-Bromo-3-(bromomethyl)-5-nitrobenzene are not extensively
documented in the literature, its structural features suggest significant potential in several areas
of research and development.

» Medicinal Chemistry: As a trifunctional intermediate, this compound can be used to
synthesize libraries of complex molecules for screening for biological activity. The ability to
sequentially or orthogonally modify the three functional groups allows for the systematic
exploration of chemical space around a central scaffold. Halogenated benzyl bromides are
known to be valuable intermediates in the synthesis of various pharmaceuticals.[4]

o Materials Science: The rigid aromatic core and the potential for extensive functionalization
make this molecule a candidate for the synthesis of novel organic materials. For instance, it
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could be incorporated into polymers or dendrimers for applications in organic electronics,
such as organic light-emitting diodes (OLEDS) or organic photovoltaics (OPVS).

Safety and Handling

1-Bromo-3-(bromomethyl)-5-nitrobenzene is expected to be a hazardous substance and
should be handled with appropriate safety precautions in a well-ventilated fume hood. Based
on the GHS classifications for similar compounds, it is likely to be harmful if swallowed, cause
skin corrosion or irritation, and cause serious eye damage.[1] Personal protective equipment
(PPE), including safety goggles, gloves, and a lab coat, should be worn at all times. For
detailed safety information, consult the Safety Data Sheet (SDS) from the supplier.

Conclusion

1-Bromo-3-(bromomethyl)-5-nitrobenzene is a valuable and versatile building block in
organic synthesis. Its trifunctional nature provides a powerful platform for the construction of
complex molecular architectures relevant to drug discovery and materials science. This guide
has provided a comprehensive overview of its properties, a plausible and detailed synthetic
route, and an analysis of its reactivity, offering a solid foundation for its use in research and
development.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b161366#1-bromo-3-bromomethyl-5-nitrobenzene-
cas-number-139194-80-2]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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